2,6-Diaminopyridine sulfate

Description

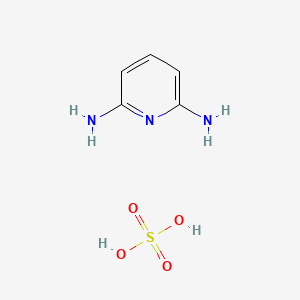

Structure

2D Structure

Propriétés

IUPAC Name |

pyridine-2,6-diamine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.H2O4S/c6-4-2-1-3-5(7)8-4;1-5(2,3)4/h1-3H,(H4,6,7,8);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSWQRJFRLQAWTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80148898 | |

| Record name | 2,6-Pyridinediamine sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093373-39-7, 146997-97-9 | |

| Record name | 2,6-Diaminopyridine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093373397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Pyridinediamine sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-diaminopiridina sulfato | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIAMINOPYRIDINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K23K3HPR5E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 2,6 Diaminopyridine Sulfate

Established Synthetic Routes to 2,6-Diaminopyridine (B39239) Precursor

The synthesis of the 2,6-diaminopyridine precursor is a critical first stage, with methodologies developed over the last century to improve yield and efficiency.

Chichibabin Reaction and its Modern Adaptations for 2,6-Diaminopyridine Synthesis

The Chichibabin reaction, first reported by Aleksei Chichibabin in 1914, is a cornerstone method for the amination of pyridine (B92270) and its derivatives. The reaction traditionally involves the direct amination of pyridine using sodium amide (NaNH₂) to produce 2-aminopyridine (B139424). To synthesize 2,6-diaminopyridine, a second amino group is introduced, which typically requires more forcing conditions, such as heating in a paraffin (B1166041) solvent at 150–180 °C. vaia.com

The mechanism is widely accepted as a nucleophilic addition-elimination reaction (SNH). The nucleophilic amide anion (⁻NH₂) attacks the electron-deficient C2 position of the pyridine ring. This forms a σ-adduct intermediate, which then rearomatizes by eliminating a hydride ion (H⁻). researchgate.net The hydride subsequently reacts with an acidic proton source in the reaction mixture to liberate hydrogen gas, driving the reaction to completion.

While historically significant, the traditional Chichibabin reaction often suffers from low yields, generally around 50%. google.com This has spurred the development of modern adaptations to enhance efficiency and make the process more suitable for industrial applications. One key adaptation involves the use of a phase-transfer catalyst in an organic solvent. This approach addresses the issue of sodium amide's insolubility in pyridine and most organic solvents, which makes the reaction a heterogeneous and often slow process. google.com By adding a phase-transfer catalyst, such as an aromatic amine or an aliphatic alcohol amine, the reaction rate is accelerated, reaction times are shortened, and yields are improved under more moderate temperature conditions. google.com

| Parameter | Traditional Chichibabin Reaction | Modern Adaptation (with Phase-Transfer Catalyst) google.com |

|---|---|---|

| Amide Reagent | Sodium Amide (NaNH₂) | Sodium Amide (NaNH₂) |

| Solvent | Paraffin, Xylene, or neat | C₈–C₁₂ Chain Hydrocarbon or Aromatic Hydrocarbons |

| Temperature | 150–180 °C vaia.com | 150–180 °C (preferred range) |

| Catalyst | None | C₆–C₉ Aromatic amine or C₂–C₆ Fatty alcohol amine |

| Reaction Time | Variable, often long | 3–6 hours (preferred range) |

| Yield | Generally low (~50%) | Significantly higher |

Ammonium (B1175870) Donor Reactions for Diamine Precursors

A more recent and highly efficient method for synthesizing pyridine-2,6-diamines involves the reaction of 3-hydroxy pentane-1,5-dinitrile (also known as 3-hydroxyglutaronitrile) with an ammonium donor. smolecule.comchemimpex.com This process provides a direct route to 2,6-diaminopyridine with surprisingly high yields, reaching up to 95%. chemimpex.com

In this reaction, 3-hydroxyglutaronitrile undergoes a cyclization reaction in the presence of an ammonium source. chemimpex.com The ammonium donor can be ammonia (B1221849) itself to produce the unsubstituted 2,6-diaminopyridine, or primary and secondary amines can be used to create derivatives where one of the amino groups is substituted. chemimpex.comvaia.com The reaction is typically carried out at elevated temperatures in a suitable solvent, such as an alcohol. chemimpex.com

| Parameter | Condition |

|---|---|

| Starting Material | 3-hydroxy pentane (B18724) 1,5-dinitrile |

| Reagent | Ammonium donor (e.g., Ammonia) |

| Solvent | Alcohols (e.g., methanol, ethanol) |

| Temperature | 100–200 °C (140–160 °C preferred) |

| Molar Ratio (Donor:Dinitrile) | At least 1:1 (approx. 2:1 preferred) |

| Yield | Up to 95% |

Synthesis of 2,6-Diaminopyridine Derivatives for Specific Research Applications

The 2,6-diaminopyridine scaffold is a valuable building block in medicinal chemistry and materials science, leading to the synthesis of numerous derivatives for specific research applications.

Antimicrobial Agents : Researchers have synthesized new series of Schiff bases by reacting 2,6-diaminopyridine with isatin (B1672199) and its derivatives. taylorandfrancis.cominnovareacademics.in These compounds were prepared by refluxing the reactants in ethanol (B145695) with a catalytic amount of glacial acetic acid and have been investigated for their in-vitro antimicrobial activity against various pathogenic bacteria and fungi. researchgate.nettaylorandfrancis.com

Cancer Research : Novel 2,6-diaminopyridine derivatives have been developed as inhibitors of cyclin-dependent kinases (CDKs), which play a role in cell cycle regulation. google.com These compounds exhibit antiproliferative activity and are being investigated for the treatment of cancer, particularly solid tumors. google.com Another study focused on the rational design of pyrimidine-4,6-diamine derivatives based on the 2,6-diaminopyridine structure as Type-II inhibitors of FMS-like Tyrosine Kinase 3 (FLT3), a validated target for acute myeloid leukemia (AML). lifechempharma.com

Metal Ion Sensing : For applications in diagnostics and environmental monitoring, rhodamine-coupled 2,6-diaminopyridine derivatives have been synthesized. alkalisci.comresearchgate.net These molecules act as chemosensors, capable of detecting specific metal ions like Fe³⁺ and Al³⁺ through changes in color and fluorescence, even enabling in-vitro detection within human lung cancer cells. alkalisci.com The synthesis involves the reaction of 2,6-diaminopyridine with rhodamine B acid chloride. researchgate.net

Sulfation Processes for 2,6-Diaminopyridine Sulfate (B86663) Formation

The final step in producing the title compound is the formation of the sulfate salt. This is primarily achieved through a direct acid-base reaction, though other sulfating agents exist for creating different types of sulfur-containing derivatives.

Direct Sulfation with Sulfuric Acid

The formation of 2,6-diaminopyridine sulfate is a straightforward acid-base reaction. The 2,6-diaminopyridine molecule contains two basic amino groups, which readily react with a strong acid like sulfuric acid (H₂SO₄). smolecule.com In this process, the lone pair of electrons on each nitrogen atom of the amino groups accepts a proton (H⁺) from sulfuric acid.

Given the presence of two amino groups, the reaction likely results in the formation of a salt where both amines are protonated, paired with sulfate (SO₄²⁻) or bisulfate (HSO₄⁻) anions. The reaction is exothermic and is typically performed by carefully adding the acid to a solution of the amine, or vice versa, under controlled temperature conditions to manage the heat generated. The resulting this compound salt is then isolated, often through precipitation and filtration. This method is analogous to the preparation of other amine salts, such as aniline (B41778) hydrochloride, which is formed by reacting aniline with hydrogen chloride gas. nih.gov The use of sulfuric acid in reactions with aminopyridines is also seen in nitration procedures, where it is used as a solvent and catalyst, indicating the stability of the resulting pyridinium (B92312) salt in the strong acid medium. google.comorgsyn.org

Alternative Sulfating Agents and Their Mechanistic Studies

While sulfuric acid is used for simple salt formation, a variety of other reagents are employed for covalent sulfation or sulfonation, where a sulfonyl group (–SO₃H) or a sulfamate (B1201201) group (–NHSO₃H) is attached to the molecule. These reactions are mechanistically distinct from simple protonation.

Sulfur Trioxide-Amine Complexes : Reagents such as the sulfur trioxide pyridine complex (C₅H₅N·SO₃) and triethylamine sulfur trioxide complex (Et₃N·SO₃) are mild and effective sulfating agents. wikipedia.orgportlandpress.com They are used to introduce sulfate groups onto alcohols (sulfation) or amino groups (sulfamation) under controlled conditions. portlandpress.comthermofisher.in These complexes are less aggressive than free sulfur trioxide, making them suitable for sensitive substrates. chemimpex.com The mechanism involves the electrophilic attack of the sulfur trioxide moiety on the nucleophilic alcohol or amine. For an aminopyridine, this would primarily lead to N-sulfonation (sulfamation) of the amino groups.

Chlorosulfonic Acid (ClSO₃H) : This is another powerful sulfating agent used for the sulfonation of aromatic compounds. portlandpress.com For example, 2-aminopyridine can be sulfonated with chlorosulfonic acid to yield pyridine-3-sulfonic acid derivatives. The reaction proceeds via electrophilic aromatic substitution, where the electron-donating amino group directs the incoming sulfonyl group primarily to the meta-position (C3 or C5) of the pyridine ring.

Sulfamic Acid (H₂NSO₃H) : Considered a mild and eco-friendly reagent, sulfamic acid can be used for the sulfation of alcohols and amines. researchgate.netportlandpress.com It serves as a stable, solid alternative to more corrosive agents and is effective for creating sulfamate derivatives.

The mechanism of sulfonation on the pyridine ring itself is an electrophilic aromatic substitution. The pyridine nitrogen deactivates the ring towards electrophilic attack, and in a strong acid medium, it becomes protonated, further increasing this deactivation. vaia.com Consequently, electrophilic attack, such as C-sulfonation, is sluggish and occurs at the 3-position, as the carbocation intermediate formed is more stable than intermediates from attack at the 2- or 4-positions. vaia.comvaia.com

| Agent | Formula | Primary Reaction Type | Product |

|---|---|---|---|

| Sulfuric Acid | H₂SO₄ | Acid-Base Reaction (Protonation) | Sulfate Salt |

| Sulfur Trioxide Pyridine Complex | C₅H₅N·SO₃ | N-Sulfonation (Sulfamation) | Sulfamate Derivative |

| Chlorosulfonic Acid | ClSO₃H | C-Sulfonation (Electrophilic Aromatic Substitution) | Sulfonic Acid Derivative |

| Sulfamic Acid | H₂NSO₃H | N-Sulfonation (Sulfamation) | Sulfamate Derivative |

Advanced Synthesis Techniques and Process Optimization in Research

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of nitrogen-containing heterocyclic compounds. One notable advancement is the use of an external circulation rotating packed bed (EC-RPB) for the preparation of poly(2,6-diaminopyridine) (PDAP). rsc.org This technique has been shown to dramatically reduce polymerization time to 3 hours with a conversion rate exceeding 90%, a significant improvement over the conventional 12-hour process which yields around 87%. rsc.org The enhanced performance is attributed to accelerated mass transfer during the rate-determining phase-transfer stage of the polymerization. rsc.org

Further process optimization studies have investigated the impact of various reaction parameters on the synthesis of related compounds. For instance, in the nitration of 2,6-diaminopyridine, factors such as the nitration system, the amount of nitric acid, and reaction temperature have been systematically studied to maximize yields. researchgate.net

Interfacial polymerization is another powerful technique for the synthesis of polymers derived from 2,6-diaminopyridine. This method involves the reaction of monomers at the interface of two immiscible liquids. For the synthesis of poly(2,6-diaminopyridine) (PDAP), solid ammonium persulfate can be added to a solution containing 2,6-diaminopyridine. researchgate.net This process results in the formation of spherical microparticles with an average diameter of 1 micrometer, which is smaller than what is typically obtained through homogeneous polymerization. researchgate.net The resulting PDAP also exhibits improved electrochemical stability. researchgate.net

In a variation of this technique, 2,6-diaminopyridine can be polymerized with 4,4-methylene diphenyl diisocyanate (MDI) in the presence of Co(II) to form a Co-complexed polyurea. nih.gov This reaction is typically carried out by dissolving the diaminopyridine in an aqueous liquid, often with an acid acceptor, while the polyisocyanate is dissolved in an organic solvent like toluene. nih.govgoogle.com The polymerization occurs rapidly at the interface upon vigorous stirring. google.com The successful formation of the polyurea is confirmed by the disappearance of the isocyanate peak and changes in the amine absorption peaks in the FTIR spectrum. nih.govmdpi.com

More complex structures, such as magnetically separable polyurea nanocapsules, have also been synthesized using interfacial polymerization in inverse nano-emulsions. mdpi.com This involves the reaction between 2,6-diaminopyridine and polymethylene-polyphenyl isocyanate in the presence of a surfactant. mdpi.com

| Monomer 1 | Monomer 2 | Polymerization Method | Key Findings | Reference |

| 2,6-diaminopyridine | Ammonium persulfate | Interfacial Polymerization | Formation of spherical microparticles (1 µm diameter), improved electrochemical stability. | researchgate.net |

| 2,6-diaminopyridine | 4,4-methylene diphenyl diisocyanate (MDI) | Interfacial Polymerization | Successful synthesis of polyurea, confirmed by FTIR analysis. | nih.govmdpi.com |

| 2,6-diaminopyridine | Polymethylene-polyphenyl isocyanate | Interfacial Polymerization (Inverse Nano-emulsion) | Production of magnetically separable polyurea nanocapsules (~450 nm). | mdpi.com |

Continuous Flow Processes in this compound Production

Investigation of Reaction Mechanisms and Kinetics in this compound Synthesis

Understanding the reaction mechanisms and kinetics is fundamental to optimizing the synthesis of 2,6-diaminopyridine and its derivatives. The classic Chichibabin reaction, involving the amination of pyridine with sodium amide, is a primary route for producing 2,6-diaminopyridine. google.com This reaction is typically carried out at elevated temperatures and pressures. google.comgoogle.com Research into this process has explored the use of phase-transfer catalysts to improve reaction times and yields. google.com

Kinetic studies on the ligand substitution reactions of bimetallic complexes involving 2,6-diaminopyridine, such as (μ-2,6-dap)[M(CO)5]2 (where M = Cr, Mo, W), have revealed a two-step mechanism. researchgate.net The initial, rate-determining step involves the dissociation of one metal-nitrogen bond. researchgate.net This is followed by a much faster dissociation of the second metal-nitrogen bond. researchgate.net The rate constants and activation parameters for these reactions have been determined, providing valuable insights into the stability and reactivity of these complexes. researchgate.net

In the context of polymerization, the reaction between 2,6-diaminopyridine and MDI to form polyurea shows that the primary amine groups of the diaminopyridine are converted to secondary amines within the urea (B33335) linkage. nih.gov This transformation is observable through spectroscopic methods. nih.gov

The nitration of 2,6-diaminopyridine derivatives has also been a subject of mechanistic studies. For example, the nitration of 2,6-diaminopyrazine-1-oxide (DAPO) to produce LLM-105 involves a two-step process where the formation of the mono-nitro intermediate occurs more readily and at lower temperatures than the second nitration. osti.gov

| Reactants | Reaction Type | Key Mechanistic Insight | Reference |

| Pyridine, Sodium Amide | Chichibabin Amination | Use of phase-transfer catalysts can improve reaction efficiency. | google.com |

| (μ-2,6-dap)[M(CO)5]2, P(OiPr)3 | Ligand Substitution | Two-step mechanism with the initial M-N bond dissociation being rate-determining. | researchgate.net |

| 2,6-diaminopyridine, MDI | Polycondensation | Conversion of primary amines to secondary amines in the polyurea structure. | nih.gov |

| 2,6-diaminopyrazine-1-oxide (DAPO), Nitrating Agent | Electrophilic Aromatic Substitution (Nitration) | Stepwise nitration with the second nitration requiring higher temperatures. | osti.gov |

Spectroscopic and Computational Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation

A combination of spectroscopic methods is essential for the complete structural elucidation of 2,6-diaminopyridine (B39239) sulfate (B86663). These techniques provide complementary information regarding the molecular framework, functional groups, and electronic environment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution. Both proton (¹H) and carbon-¹³ (¹³C) NMR are routinely employed to map the connectivity and chemical environments of atoms within the 2,6-diaminopyridine framework. tandfonline.comresearchgate.net

¹H NMR spectroscopy of 2,6-diaminopyridine provides distinct signals for the aromatic protons and the amine protons. The chemical shifts, splitting patterns, and integration of these signals offer valuable information about the electronic environment and connectivity of the protons. spectrabase.com In derivatives of 2,6-diaminopyridine, these spectral features can shift significantly depending on the nature and position of substituents. innovareacademics.in For instance, in certain Schiff base derivatives of 2,6-diaminopyridine, the pyridine (B92270) protons appear as a multiplet in the range of δ 7.11-7.88 ppm. innovareacademics.in

Table 1: Representative ¹H NMR Spectral Data for 2,6-Diaminopyridine Derivatives

| Compound/Derivative | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Reference |

| N²-Benzylidenepyridine-2,6-Diamine | DMSO-d₆ | 7.12-7.79 (m, Pyridine-H), 8.38 (s, CH=N) | innovareacademics.in |

| 3-{[6-(benzylideneamino)pyridin-2-yl]imino}-5-methyl-1,3-dihydro-2H-indol-2-one | DMSO-d₆ | 7.15-7.88 (m, Pyridine-H) | innovareacademics.in |

| 3-{[6-(benzylideneamino)pyridin-2-yl]imino}-5-chloro-1,3-dihydro-2H-indol-2-one | DMSO-d₆ | 7.29-7.59 (m, Pyridine-H) | innovareacademics.in |

This table is for illustrative purposes and specific values may vary based on experimental conditions.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are particularly sensitive to substituent effects. Computational studies using Density Functional Theory (DFT) have been employed to calculate theoretical ¹³C NMR chemical shifts, which show good correlation with experimental data. tandfonline.com

Table 2: Experimental and Theoretical ¹³C NMR Chemical Shifts for 2,6-Diaminopyridine

| Carbon Atom | Experimental δ (ppm) | Theoretical δ (ppm) |

| C2, C6 | 158.9 | 159.2 |

| C3, C5 | 99.8 | 100.1 |

| C4 | 138.5 | 138.8 |

Data obtained from studies on 2,6-diaminopyridine. tandfonline.com Theoretical values were calculated using the B3LYP/6-311++G(d,p) level of theory.

Proton (¹H) NMR Spectroscopic Studies

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

IR and FTIR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.netmdpi.com In the case of bis(2,6-diaminopyridinium) sulfate monohydrate, the IR spectrum confirms the presence of the organic cation and the sulfate anion. researchgate.net The characteristic vibrational frequencies are assigned to specific bond stretching and bending modes. For instance, the N-H stretching vibrations of the amino groups and the S-O stretching vibrations of the sulfate group are readily identifiable. researchgate.netunpaywall.org

Computational DFT calculations are often used to simulate the vibrational spectra of molecules, aiding in the assignment of experimental IR bands. tandfonline.com For 2,6-diaminopyridine, calculated vibrational frequencies have shown good agreement with experimental FTIR data. tandfonline.com

Table 3: Key FTIR Vibrational Frequencies for 2,6-Diaminopyridine Derivatives

| Vibrational Mode | Wavenumber (cm⁻¹) | Compound Context | Reference |

| N-H Stretching | 3375 | Schiff base of 2,6-diaminopyridine and isatin (B1672199) derivative | innovareacademics.in |

| C=O Stretching | 1719 | Schiff base of 2,6-diaminopyridine and isatin derivative | innovareacademics.in |

| C=N Stretching (azomethine) | 1616 | Schiff base of 2,6-diaminopyridine and isatin derivative | innovareacademics.in |

| Asymmetric OH stretching of H₂O | ~3400 (shifted) | bis(2,6-diaminopyridinium) sulfate monohydrate | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals. The UV spectrum of 2,6-diaminopyridine typically shows absorption peaks corresponding to π-π* and n-π* transitions. researchgate.netmdpi.com For instance, one study reported absorption maxima (λmax) for 2,6-diaminopyridine at 308, 244, and 203 nm. researchgate.net The solvent environment can influence the position and intensity of these absorption bands. tandfonline.com Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra and help in the interpretation of the experimental results. tandfonline.com

Table 4: UV-Vis Absorption Maxima for 2,6-Diaminopyridine

| Solvent | λmax (nm) | Reference |

| Not specified | 308, 244, 203 | researchgate.net |

| Methanol (calculated) | 299.5, 245.3 | tandfonline.com |

| DMSO (calculated) | 302.1, 247.8 | tandfonline.com |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Composition

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of 2,6-diaminopyridine, the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (109.14 g/mol ). chemicalbook.comnih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. acs.org Fragmentation patterns observed in the mass spectrum can also provide structural information. For 2,6-diaminopyridine, the precursor ion with m/z 110.0712737 ([M+H]⁺) has been reported in ESI-QTOF mass spectrometry. nih.gov

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray diffraction (XRD) has been instrumental in determining the precise three-dimensional arrangement of atoms within the crystal lattice of 2,6-diaminopyridine derivatives. For instance, single-crystal X-ray diffraction analysis of bis(2,6-diaminopyridinium) sulfate monohydrate revealed that it crystallizes in the orthorhombic system with the non-centrosymmetric space group Pna21. researchgate.net The unit cell parameters were determined to be a = 14.759(2) Å, b = 7.076 (2) Å, and c = 28.159 (2) Å. researchgate.net The structure of this compound is composed of bis(2,6-diaminopyridinium) cations, sulfate anions, and water molecules. researchgate.net

Similarly, the crystal structure of tris(2,6-diaminopyridinium) hydrogen sulfate sulfate monohydrate has been investigated. scirp.orgrsc.org In related compounds, such as 2,6-diaminopyridinium chloride, the crystal structure is held together by N—H⋯Cl hydrogen bonds. nih.goviucr.org The asymmetric unit of this salt contains half of the 2,6-diaminopyridinium cation and one chloride anion, both situated on a mirror plane. nih.govresearchgate.net This structural arrangement leads to the formation of sheets parallel to the (001) plane, with alternating polar and non-polar regions. nih.goviucr.org The polar sections are stabilized by N—H⋯Cl interactions, while the non-polar pyridine rings engage in slipped π–π stacking. nih.goviucr.org

A common feature observed in the crystal structures of 2,6-diaminopyridinium salts is the protonation of the pyridine nitrogen atom. nih.goviucr.org This protonation leads to a characteristic enlargement of the C—N(H)⁺—C angle within the pyridinium (B92312) ring. nih.govresearchgate.net Another notable structural aspect is the significant pyramidalization of the amino nitrogen atoms. nih.goviucr.org

| Compound | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|

| bis(2,6-diaminopyridinium) sulfate monohydrate | Orthorhombic | Pna21 | a = 14.759(2) Å, b = 7.076 (2) Å, c = 28.159 (2) Å |

| 2,6-diaminopyridinium chloride | Monoclinic | C2/m | a = 10.8046 (10) Å, b = 9.0459 (9) Å, c = 6.8108 (7) Å, β = 96.710 (2)° |

Computational Chemistry and Theoretical Modeling

Computational chemistry provides powerful tools to complement experimental findings and offer deeper insights into the molecular properties of 2,6-diaminopyridine sulfate.

Density Functional Theory (DFT) for Molecular Structure Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to optimize molecular structures and investigate electronic properties. acs.orgcsic.es For bis(2,6-diaminopyridinium) sulfate monohydrate, DFT calculations have been performed to support experimental data. researchgate.net These calculations help in understanding the molecular geometry and vibrational frequencies of the compound. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The energy gap between HOMO and LUMO provides information about the molecule's reactivity and electron transfer capabilities. researchgate.net

In the case of 2,6-diaminopyridinium dihydrogen phosphate (B84403), a related salt, proton transfer from the acid to the pyridine nitrogen significantly reduces the HOMO-LUMO band gap compared to the neutral 2,6-diaminopyridine molecule. acs.orgresearchgate.net This reduction is evidenced by a red shift in the absorption spectrum. acs.orgresearchgate.net The HOMO and LUMO energies are distinct for the cation and anion, which is a common feature in ionic salts. researchgate.net

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive sites of a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of positive and negative potential. researchgate.net For the 2,6-diaminopyridinium cation, the MEP can reveal the most likely sites for electrophilic and nucleophilic attack. researchgate.net

Molecular Electrostatic Potential (MEP) and Fukui Functions

Molecular Dynamics (MD) Simulations in Intermolecular Interactions

While specific Molecular Dynamics (MD) simulation studies on this compound are not extensively detailed in the provided context, MD simulations are a powerful technique for studying the dynamic behavior and intermolecular interactions in condensed phases. researchgate.net Such simulations could provide insights into how the 2,6-diaminopyridinium and sulfate ions interact with each other and with solvent molecules over time, complementing the static picture provided by XRD.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity. In the context of 2,6-Diaminopyridine, QSAR studies have been instrumental in predicting its potential as a skin sensitizer, a crucial aspect for its use in consumer products like hair dyes.

Research in this area has leveraged experimental data to build models that can forecast the sensitization potential of various substances. A significant study in the field of dermatology and toxicology involved a QSAR analysis of 229 hair dye ingredients, including 2,6-Diaminopyridine, to rank them according to their predicted sensitization potency. researchgate.netnih.govwiley.commdpi.com This comprehensive analysis identified a large proportion of these substances as moderate to strong sensitizers. researchgate.net

A more recent investigation into nucleophilic skin sensitizers provided specific quantitative data for 2,6-Diaminopyridine. This study is particularly noteworthy as it delves into the mechanistic aspects of sensitization. In this research, 2,6-Diaminopyridine is proposed to act as a nucleophile, with the ring nitrogen being the most probable site of reaction. The initial adduct formed can then stabilize by losing a proton from one of the amino groups, resulting in a stable, uncharged adduct. acs.org This mechanistic insight is crucial for understanding its sensitization potential at a molecular level.

The study presented the following quantitative metrics for 2,6-Diaminopyridine, which are essential for its characterization in QSAR models for skin sensitization:

| Descriptor | Value | Reference |

| EC3 (%) | 6.2 | acs.org |

| pEC3 | 2.34 | acs.org |

| ClogP | 1.42 | acs.org |

EC3 (Effective Concentration 3) is the concentration of a substance required to produce a threefold increase in lymphocyte proliferation in the Local Lymph Node Assay (LLNA), a common method for assessing skin sensitization potential. pEC3 is the negative logarithm of the EC3 value. ClogP is the calculated logarithm of the octanol-water partition coefficient, a measure of a compound's hydrophobicity.

Furthermore, QSAR analyses have been employed to assess the genotoxicity of related pyridine derivatives. In one such analysis, 2,6-Diaminopyridine, which is known to be positive in the Ames test (a measure of mutagenicity), was used as a reference compound in the evaluation of 2-Amino-6-methylpyridine. toxminds.com This highlights the utility of 2,6-Diaminopyridine as a benchmark compound in toxicological QSAR modeling.

While direct QSAR studies on this compound are not extensively reported, the research on 2,6-Diaminopyridine provides a strong and scientifically valid foundation for understanding its structure-activity relationships, particularly concerning skin sensitization. The sulfate salt is expected to dissociate in aqueous environments, making the QSAR data for the parent 2,6-Diaminopyridine molecule highly relevant.

Coordination Chemistry of 2,6 Diaminopyridine Sulfate and Its Derivatives

Ligand Properties of 2,6-Diaminopyridine (B39239) in Complex Formation

2,6-Diaminopyridine is a versatile ligand in coordination chemistry due to the presence of three nitrogen donor atoms within a rigid heterocyclic framework. researchgate.net It can function as a mono-, bi-, or tridentate ligand, and its coordination behavior can be finely tuned by modifying its amino functionalities. nih.govacs.orgresearchgate.net The pyridine (B92270) nitrogen is sp2-hybridized and acts as a stronger σ-donor compared to the sp3-hybridized nitrogens of the amino groups. researchgate.net This electronic distinction allows for selective coordination and influences the stability and structure of the resulting metal complexes.

2,6-Diaminopyridine (DAP) demonstrates significant chelation capabilities, readily forming stable complexes with metal ions. The ligand can bind to a metal center through the sp2-hybridized nitrogen of the aromatic ring or the sp3-hybridized nitrogen atoms of the amino groups. researchgate.net In many instances, DAP acts as a bidentate ligand, coordinating through the pyridine nitrogen and one of the amino nitrogens to form a five-membered chelate ring. Earlier studies on complexes with metals like Pd(II) and Pt(II) indicated a dimeric ligand tendency, where binding occurs through both the pyridine-nitrogen and the NH2 nitrogen centers. cyberleninka.ru

Derivatization of DAP leads to more complex binding modes. For instance, Schiff base ligands derived from DAP often act as tetradentate (ONNO) chelating agents, coordinating through the two imine nitrogens and two oxygen atoms from the aldehyde precursors. ajol.info In some macrocyclic systems formed by template synthesis, the ligand coordinates through all four azomethine nitrogens, while the pyridine nitrogens remain uncoordinated. rasayanjournal.co.in In other cases, such as with a cupric chloride complex of 2,6-di(1H-tetrazol-1-yl)pyridine, the DAP derivative acts as a bridging ligand, forming a 1D coordination polymer. wiley.com The specific binding mode is influenced by the metal ion, the solvent system, and the nature of any functional groups appended to the DAP core.

The amino groups at the 2- and 6-positions of the pyridine ring are pivotal to the coordination chemistry of DAP, directly influencing its interaction with metal ions. These groups can be readily functionalized, which modulates the ligand's electronic properties and steric profile, thereby altering its metal ion selectivity and binding strength. nih.govacs.org

A notable example is the conversion of the amino groups into formamide (B127407) functionalities. This structural change from a primary amine to a formamide has been shown to increase the metal-binding capability of the ligand. nih.govacs.org In a study involving rhodamine-coupled DAP derivatives, the formamide-containing compound (2) exhibited stronger interactions and higher association constants with Fe³⁺ and Al³⁺ ions compared to its primary amine analogue (1). acs.orgnih.gov This enhanced binding is attributed to the altered electronic and chelating environment provided by the formamide moiety. nih.govacs.org Furthermore, the amino groups are the sites for condensation reactions with aldehydes or ketones to form Schiff bases, transforming the DAP unit into a larger, often polydentate, ligand system with new imine nitrogen donor sites that dominate the coordination behavior. scirp.orgarabjchem.orgchemclassjournal.com The coordination with a zinc ion through azomethine nitrogen, pyridine nitrogen, and sulfur from a thiophene (B33073) component illustrates the complex interplay of these functionalized groups in metal binding. wisdomlib.org

Chelation Capabilities and Binding Modes

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving 2,6-diaminopyridine and its derivatives typically involves direct reaction with metal salts in a suitable solvent. auctoresonline.org The resulting complexes are characterized using a suite of spectroscopic and analytical techniques to elucidate their structure, geometry, and bonding. Common methods include FT-IR, UV-Vis, NMR spectroscopy, mass spectrometry, elemental analysis, magnetic susceptibility measurements, and molar conductance. ajol.infoarabjchem.orgnih.govresearchgate.net These studies confirm the coordination of the ligand to the metal ion, often through shifts in the vibrational frequencies of key functional groups, such as the C=N (azomethine) stretch in Schiff base complexes. chemclassjournal.comresearchgate.netdergipark.org.tr

2,6-Diaminopyridine and its derivatives form stable complexes with a wide array of transition metal ions. These complexes are synthesized by reacting the ligand with metal salts, such as chlorides or nitrates, often yielding compounds with octahedral, tetrahedral, or square pyramidal geometries. ajol.inforasayanjournal.co.innih.govresearchgate.net The characterization data, particularly magnetic susceptibility and electronic spectra, are crucial for assigning these geometries. For example, a cobalt(II) complex with a magnetic moment of 4.80 B.M. suggests an octahedral environment, while a value of 1.84 B.M. for a copper(II) complex points to a distorted octahedral geometry. scirp.org The non-electrolytic nature of many of these complexes is confirmed by low molar conductance values. scirp.orgresearchgate.netasianpubs.org

| Metal Ion | Ligand/Derivative | Proposed Formula | Proposed Geometry | Reference |

|---|---|---|---|---|

| Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Schiff base with Salicylaldehyde (B1680747) | [M₂(LH)₂Cl₄] | Octahedral (Distorted for Cu) | scirp.org |

| Cr(III), Mn(III), Fe(III) | Macrocycle with Glyoxal | [M(TML)X]X₂ | Distorted Square Pyramidal | rasayanjournal.co.in |

| Co(II), Ni(II), Cu(II), Zn(II) | Schiff base with 2-Hydroxynaphthaldehyde | [ML]Cl₂ | Tetrahedral/Octahedral | ajol.info |

| Fe(II), Co(II), Ni(II), Cu(II) | Macrocycle with 2,2-Dihydroxyindane-1,3-dione | [M(C₂₈H₁₄N₆O₂)Cl₂] | Distorted Octahedral | asianpubs.org |

| Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Schiff base with Isatin (B1672199) | [M(C₂₂H₁₅N₅O)Cl]Cl·H₂O | Tetrahedral | cyberleninka.ru |

Macrocyclic complexes derived from 2,6-diaminopyridine are of significant interest due to their high stability, often attributed to the macrocyclic effect. rasayanjournal.co.in These complexes are typically prepared via template synthesis, where a metal ion directs the [2+2] condensation reaction between two molecules of 2,6-diaminopyridine and two molecules of a dicarbonyl compound, such as glyoxal, isatin, or 1,5-bis(2-formylphenyl)pentane. rasayanjournal.co.innih.govtandfonline.com Efforts to isolate the free macrocyclic ligands are often unsuccessful, highlighting the crucial role of the metal template. asianpubs.org

The resulting complexes encapsulate the metal ion within a cavity formed by nitrogen donor atoms. nih.gov Spectroscopic and analytical data suggest that these complexes often adopt distorted octahedral or square pyramidal geometries. rasayanjournal.co.inasianpubs.org For instance, condensation of 2,6-diaminopyridine with isatin in the presence of divalent metal ions like Co(II), Ni(II), and Cu(II) yields macrocyclic complexes of the type [M(C₂₆H₁₆N₈)X₂], for which a six-coordinate distorted octahedral geometry has been proposed. nih.gov Similarly, complexes derived from 2,2-dihydroxyindane-1,3-dione and 2,6-diaminopyridine have been assigned a distorted octahedral geometry based on spectral and magnetic data. asianpubs.org

Schiff bases derived from the condensation of 2,6-diaminopyridine with various aldehydes and ketones are a major class of ligands in coordination chemistry. scirp.org The reaction of the primary amino groups of DAP with carbonyl compounds like salicylaldehyde, cinnamaldehyde, isatin, or o-vanillin yields polydentate ligands capable of forming stable complexes with transition metals. cyberleninka.ruscirp.orgarabjchem.orgdergipark.org.tr The formation of the Schiff base is confirmed by the appearance of a characteristic C=N (azomethine) stretching band in the IR spectrum and the absence of the C=O band from the parent aldehyde/ketone. scirp.org

Coordination to a metal ion typically occurs through the nitrogen atom of the azomethine group, as evidenced by a shift in the ν(C=N) frequency upon complexation. scirp.orgresearchgate.netdergipark.org.tr Depending on the structure of the carbonyl precursor, other atoms like the pyridine nitrogen and phenolic oxygens can also participate in coordination, leading to bi-, tri-, or tetradentate chelation. ajol.infoscirp.orgchemclassjournal.com For example, a Schiff base formed from 2,6-diaminopyridine and 2-hydroxybenzaldehyde coordinates to Co(II) and Cu(II) through the azomethine nitrogen. chemclassjournal.com In another study, binuclear Schiff base complexes derived from salicylaldehyde were found to have an octahedral geometry, with coordination involving the imine nitrogen and the phenolic oxygen. scirp.org

| Carbonyl Precursor | Metal Ion(s) | Key IR Data (cm⁻¹) ν(C=N) | Proposed Geometry | Reference |

|---|---|---|---|---|

| Salicylaldehyde | Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Ligand: 1601; Complexes: Shifted | Octahedral | scirp.orgresearchgate.net |

| Cinnamaldehyde | Cu(II), Co(II), Ni(II), Pt(II), Pd(II), Zn(II) | Shifted to lower frequency in complexes | Octahedral | arabjchem.org |

| Isatin | Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Ligand: 1625; Complexes: 1605-1615 | Tetrahedral | cyberleninka.ru |

| 2-Hydroxybenzaldehyde | Co(II), Cu(II) | Ligand: 1607; Complexes: 1603-1611 | 1:1 Metal:Ligand Ratio | chemclassjournal.com |

| o-Vanillin | Mn(II), Mn(III), Co(II), Zn(II) | Ligand: 1602; Complexes: 1599-1630 | Not specified | dergipark.org.tr |

Macrocyclic Metal Complexes

Investigation of Metal-Ligand Binding Interactions

The coordination behavior of 2,6-diaminopyridine (DAP) and its derivatives is significantly influenced by the presence of two amino groups and the pyridine nitrogen atom, which can act as donor sites for metal ions. researchgate.netcyberleninka.ru The investigation of these binding interactions is crucial for understanding the formation and stability of the resulting metal complexes.

Spectroscopic techniques are invaluable tools for observing and characterizing the chelation of metal ions by 2,6-diaminopyridine and its derivatives. Methods such as UV-Vis absorption, fluorescence, and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed insights into the binding events. nih.govacs.org

UV-Vis spectroscopy is frequently used to monitor the changes in the electronic absorption spectra of the ligand upon the addition of metal ions. For instance, studies on derivatives of 2,6-diaminopyridine have shown distinct spectral changes in the presence of transition metal ions like Cu²⁺. nih.gov The interaction with the metal ion can alter the electronic environment of the chromophore, leading to shifts in absorption bands (either bathochromic or hypsochromic) and changes in molar absorptivity. nih.govdeswater.com In some systems, such as rhodamine-coupled 2,6-diaminopyridine derivatives, metal-ion chelation induces a spirolactam ring-opening mechanism. This process results in a significant color change, for example from colorless to pink, and the appearance of a strong absorption band in the visible region, providing a clear visual and spectrophotometric signal of metal binding. nih.govacs.org

Fluorescence spectroscopy offers a highly sensitive method for detecting metal-ion interactions. nih.goviosrjournals.org Many 2,6-diaminopyridine derivatives exhibit changes in their fluorescence emission upon complexation. For example, a derivative, 2,4-Dimethyl-7-amino-1,8-naphthyridine (DMAND), shows enhanced fluorescence intensity and a red-shift in its emission spectrum upon binding with Cu²⁺. nih.gov This is attributed to an intramolecular charge transfer process that is enhanced by the interaction of the metal ion with the pyridine nitrogen. nih.gov Similarly, rhodamine-based derivatives of DAP act as "off-on" fluorescent sensors; they are initially non-fluorescent, but chelation with metal ions like Fe³⁺ and Al³⁺ triggers the ring-opening of the rhodamine moiety, leading to a dramatic increase in fluorescence intensity. nih.govnih.gov

NMR spectroscopy provides structural details about the metal-ligand interaction in solution. ¹H NMR studies can reveal which specific atoms of the ligand are involved in the coordination. Upon addition of a metal ion, protons near the binding sites often experience a downfield chemical shift and significant broadening of their signals. nih.govacs.org This has been observed in rhodamine-DAP derivatives where the formamide and methylene (B1212753) protons show notable shifts upon interaction with Fe³⁺ and Al³⁺, confirming the chelation process. nih.govacs.org

The stability of metal complexes formed with 2,6-diaminopyridine and its derivatives can be quantified by their stability constants (or formation constants, K) and are often expressed in logarithmic form (log K). These constants are determined through methods like spectrophotometric or potentiometric titrations. deswater.comscispace.com

Research has shown that 2,6-diaminopyridine and its derivatives can form stable complexes with a variety of metal ions. The stability of these complexes is influenced by factors such as the nature of the metal ion, the specific derivative of the ligand used, and the solvent system. scispace.comnih.gov For example, the complexation of Cd(II) with 2,6-diaminopyridine was found to occur through the two amino groups, forming a stable six-membered chelate ring. scispace.com

Spectrophotometric methods have been used to determine the stability constants for complexes of various metal ions. The data often reveals the formation of complexes with different stoichiometries, such as 1:1, 1:2, or even higher ratios of ligand to metal. deswater.com The stability of these complexes varies, with some derivatives showing high affinity for specific metals. For instance, a 2,6-bis(4-methoxybenzoyl)-diaminopyridine derivative was found to form its most stable 1:1 complex with Pt(II) ions.

The following table summarizes the stability constants (log K) for complexes of 2,6-diaminopyridine and its derivatives with various metal ions as reported in the literature.

| Ligand | Metal Ion | log K | Stoichiometry (L:M) | Method | Reference |

| 2,6-Diaminopyridine | Cd(II) | 6.56 (log K₁) | 1:1 | pH-metry | scispace.com |

| 2,6-Diaminopyridine | Cd(II) | 5.22 (log K₂) | 2:1 | pH-metry | scispace.com |

| 2,6-Diaminopyridine | Cu(II) | 5.70 | 1:1 | Spectrophotometry | deswater.com |

| 2,6-Diaminopyridine | Zn(II) | 5.93 | 1:1 | Spectrophotometry | deswater.com |

| 2,4-Dimethyl-7-amino-1,8-naphthyridine (DMAND) | Cu(II) | 6.80 (log Kₐ) | 1:1 | Fluorescence Spectrometry | nih.gov |

| 2,6-bis(4-methoxybenzoyl)-diaminopyridine | Cu(II) | 5.50 | 1:1 | Spectrophotometry | |

| 2,6-bis(4-methoxybenzoyl)-diaminopyridine | Pt(II) | > 6.00 | 1:1 | Spectrophotometry |

Spectroscopic Monitoring of Metal-Ion Chelation

Supramolecular Architectures and Self-Assembly Processes

The molecular structure of 2,6-diaminopyridine, with its multiple hydrogen bond donors (amino groups) and acceptors (pyridine nitrogen), makes it an excellent building block for constructing complex supramolecular architectures. These architectures are stabilized by a combination of non-covalent interactions, including hydrogen bonding and π-π stacking.

In the solid state, 2,6-diaminopyridine sulfate (B86663) and its related salts form extensive and intricate hydrogen-bonding networks. X-ray crystallography studies reveal that the sulfate anion (SO₄²⁻) and water molecules, when present, play a crucial role as hydrogen bond acceptors, connecting the protonated 2,6-diaminopyridinium cations. researchgate.netnih.gov

In the structure of bis(2,6-diaminopyridin-1-ium) hexaaquacobalt(II) disulfate dihydrate, the crystal packing is stabilized by a dense network of O—H···O and N—H···O hydrogen bonds. nih.gov The water molecules coordinated to the cobalt ion and the sulfate anions act as primary acceptors for the hydrogen atoms from the pyridinium (B92312) and amino groups of the organic cations. nih.gov This arrangement results in a three-dimensional supramolecular structure where organic layers are sandwiched between inorganic layers. nih.gov Similarly, in bis(2,6-diaminopyridinium) sulfate monohydrate, the water molecules and sulfate anions link the organic cations, creating a robust network. researchgate.net The formation of these hydrogen bonds can cause a shift in the vibrational frequencies of the participating groups, which can be observed using FTIR spectroscopy. researchgate.net The protonated pyridinium N-H group and the amino N-H groups are key donors in these interactions. nih.goviucr.org

The interaction of 2,6-diaminopyridine derivatives with metal ions can trigger self-assembly processes, leading to the formation of higher-order structures like supramolecular gels. nih.govacs.org These materials, known as metallogels, are formed when gelator molecules create a three-dimensional network that immobilizes the solvent. nih.govmdpi.com The formation of these networks is driven by non-covalent interactions that are influenced by the coordination of the metal ion. acs.org

A notable example involves a rhodamine-labeled formamide derivative of 2,6-diaminopyridine. nih.govnih.gov This compound was found to form a gel in a toluene-hexane solvent mixture. The self-assembly into a fibrous network is attributed to intermolecular hydrogen bonding, particularly involving the formamide group. nih.govacs.org The introduction of specific metal ions can interact with the gelator molecules, perturbing the intermolecular forces and causing a change in the material's phase. acs.org For instance, the gel formed by the rhodamine-DAP derivative selectively recognizes Ag⁺ ions, which disrupt the self-assembled superstructure and cause a transition from a gel to a sol state, accompanied by a distinct color change. nih.govnih.gov This demonstrates how metal-ion coordination can be used to control the macroscopic properties of a self-assembled system.

In addition to hydrogen bonding, π-π stacking interactions between the aromatic pyridine rings are a significant stabilizing force in the crystal structures of 2,6-diaminopyridine salts and their derivatives. researchgate.netnih.govias.ac.in These interactions occur when the electron-rich π systems of adjacent pyridine rings overlap.

In the crystal structure of 2,6-diaminopyridinium chloride, the pyridine rings engage in slipped π–π stacking interactions with a centroid-to-centroid distance of 3.5129 Å and a plane-to-plane distance of 3.344 Å. iucr.org These interactions contribute to the formation of a layered structure. iucr.orgresearchgate.net Similarly, in bis(2,6-diaminopyridin-1-ium) hexaaquacobalt(II) disulfate dihydrate, weak intermolecular π–π interactions with a centroid–centroid distance of 3.5231 Å further stabilize the crystal lattice. nih.gov In another case involving a bis-naphthyridine molecule complexed with a 2,6-diaminopyridinium cation, π-π stacking is observed between adjacent parallel naphthyridyl rings, contributing to a three-dimensional network. nih.gov The distances between the centroids of the interacting rings, typically in the range of 3.4 to 3.9 Å, are indicative of these stabilizing non-covalent bonds. ias.ac.innih.govnih.gov

Advanced Applications and Research Frontiers

Materials Science Applications

The application of 2,6-diaminopyridine (B39239) and its derivatives in materials science is diverse, leveraging its capacity to form robust polymers, complex with metals, and self-assemble into intricate supramolecular structures.

Polymer Synthesis and Functional Materials

2,6-Diaminopyridine serves as a valuable monomer in the synthesis of various functional polymers. The resulting materials exhibit unique electrochemical, catalytic, and separation properties.

Poly(2,6-diaminopyridine) (PDAP) is a nitrogen-rich polymer with significant potential in electrocatalysis. Various methods have been developed for its synthesis, each offering different advantages in terms of efficiency and material properties.

One approach is interfacial polymerization , where solid ammonium (B1175870) persulfate is added to a solution of 2,6-diaminopyridine. researchgate.net This method yields spherical microparticles of PDAP with an average diameter of 1 µm and enhanced electrochemical stability compared to PDAP synthesized via homogeneous polymerization. researchgate.net Another efficient strategy involves a rotating packed bed (EC-RPB) reactor, which facilitates a facile and controllable synthesis, crucial for tailoring the structural and electronic properties of the resulting polymer for applications like oxygen reduction reaction electrocatalysts. rsc.org Furthermore, electrocatalytic synthesis has been demonstrated on reduced graphene oxide (RGO) surfaces. rsc.org The RGO effectively catalyzes the polymerization of 2,6-diaminopyridine, producing a composite material (PDAP-RGO) with good electroactivity over a wide pH range. rsc.org

| Synthesis Method | Key Features | Resulting Morphology/Properties | Reference |

| Interfacial Polymerization | Rapid addition of solid (NH4)2S2O8 to 2,6-diaminopyridine solution. | Spherical microparticles (~1 µm diameter); improved electrochemical stability. | researchgate.net |

| Rotating Packed Bed | Utilizes high gravity for efficient mixing and mass transfer. | Controllable synthesis for manipulating structural and electronic properties. | rsc.org |

| Electrocatalytic Synthesis | Polymerization on a reduced graphene oxide (RGO) surface. | PDAP deposited on RGO (PDAP-RGO); good electroactivity up to pH 11.0. | rsc.org |

The reaction of 2,6-diaminopyridine with diisocyanates, such as 4,4'-methylene diphenyl diisocyanate (MDI), leads to the formation of polyureas. mdpi.commdpi.com These polymers serve as precursors for advanced catalytic materials. For instance, a cobalt-complexed polyurea (Co-PUr) was synthesized by polymerizing 2,6-diaminopyridine and MDI in the presence of Co(II) ions. mdpi.comdntb.gov.ua Upon calcination, this material transforms into a Co, N-doped carbon (Co–N–C) catalyst. researchgate.netmdpi.com This catalyst, featuring Co-Nx active sites within a carbon matrix, has demonstrated high performance as a cathode catalyst in anion exchange membrane fuel cells (AEMFCs), with a maximum power density of 227.7 mWcm⁻². mdpi.comresearchgate.net

In a different approach, magnetically separable polyurea nanoparticles have been developed as a catalyst support. rsc.org These nanoparticles are synthesized via an interfacial polycondensation reaction between 2,6-diaminopyridine and a polyisocyanate. rsc.org Palladium acetate (B1210297) (Pd(OAc)₂) adsorbed onto the surface of these magnetic nanoparticles showed high catalytic activity and selectivity in hydrogenation reactions and could be easily recovered using an external magnetic field for recycling. rsc.org

The strong complexing ability of the pyridine (B92270) nitrogen and amine groups in 2,6-diaminopyridine makes it an effective agent for separating metal ions from aqueous solutions. mdpi.com This property is exploited in Polymer Inclusion Membranes (PIMs), where 2,6-diaminopyridine or its derivatives act as ion carriers. deswater.commdpi.com

Studies have demonstrated the use of PIMs containing 2,6-diaminopyridine for the removal of copper(II) and zinc(II) ions. deswater.com In a 24-hour process, a PIM with 20 wt.% of 2,6-diaminopyridine achieved recovery factors of 72.81% for Cu(II) and 93.65% for Zn(II). deswater.com The efficiency of metal ion removal is influenced by the specific derivative used and the target metal. For example, 2,6-bis(4-methoxybenzoyl)-diaminopyridine has been used as a carrier in PIMs for the recovery of noble metals. mdpi.comnih.govresearchgate.net After 24 hours, the removal percentages were 94.89% for Ag(I), 63.46% for Au(III), 38.99% for Pt(II), and 23.82% for Pd(II). mdpi.comnih.gov Subsequent desorption processes successfully recovered over 96% of the adsorbed gold and silver ions after 48 hours. mdpi.comnih.govresearchgate.net

| Carrier Compound | Target Metal Ions | Removal/Recovery Efficiency | Reference |

| 2,6-Diaminopyridine | Cu(II), Zn(II) | 72.81% recovery (Cu), 93.65% recovery (Zn) after 24h. | deswater.com |

| 2,6-bis(4-methoxybenzoyl)-diaminopyridine | Ag(I), Au(III), Pt(II), Pd(II) | 94.89% removal (Ag), 63.46% removal (Au) after 24h. >96% desorption recovery (Ag, Au) after 48h. | mdpi.comnih.gov |

Polyurea Formation and Catalytic Applications

Supramolecular Gels in Material Design

Supramolecular gels, formed through the self-assembly of low-molecular-weight gelators via non-covalent interactions, are a significant area of materials research. nih.govmdpi.com Derivatives of 2,6-diaminopyridine have been designed as gelators for creating these "smart" materials. For instance, a rhodamine-coupled 2,6-diaminopyridine derivative, upon incorporation of a formamide (B127407) moiety, was shown to self-assemble into a fibrous network through intermolecular hydrogen bonding. nih.gov This assembly process resulted in the formation of a faint pink, thermoreversible gel in a toluene-hexane solvent mixture. nih.govacs.org Such gels are stimuli-responsive; their structure can be perturbed by external factors like the addition of specific metal ions, leading to a gel-sol transition, which has potential applications in chemical sensing. nih.govacs.org The formation of these three-dimensional networks, which encapsulate solvent molecules, relies on a delicate balance of hydrophobic and hydrophilic interactions within the gelator molecule. nih.gov

Nonlinear Optical (NLO) Properties of 2,6-Diaminopyridinium Salts

Organic materials with nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. derpharmachemica.comresearchgate.net 2,6-Diaminopyridinium cations can be combined with various anions to form crystalline salts that exhibit significant NLO effects, particularly second-harmonic generation (SHG), a property dependent on a non-centrosymmetric crystal structure. researchgate.net

A notable example is bis(2,6-diaminopyridinium) sulfate (B86663) monohydrate , which crystallizes in the non-centrosymmetric orthorhombic space group Pna21, a prerequisite for second-order NLO activity. researchgate.net Another well-studied material is 2,6-diaminopyridinium 4-nitrophenolate (B89219) 4-nitrophenol (B140041) (DAPNP). derpharmachemica.comresearchgate.net Bulk single crystals of DAPNP have been grown, and powder SHG tests revealed it to be a phase-matchable material with an SHG efficiency 11.5 times greater than that of urea (B33335). researchgate.net The THz emission from DAPNP crystals has also been demonstrated, indicating its potential for applications in terahertz technology. nycu.edu.tw Other salts, such as 2,6-diaminopyridinium dihydrogen phosphate (B84403) and bis(2,6-diaminopyridinium) hydrogen phthalate (B1215562) nitrate (B79036) monohydrate, have also been synthesized and characterized for their promising NLO properties. acs.orgresearchgate.net

| Compound | Crystal System / Space Group | Key NLO Property | Reference |

| bis(2,6-diaminopyridinium) sulfate monohydrate | Orthorhombic / Pna21 | Non-centrosymmetric structure suitable for NLO applications. | researchgate.net |

| 2,6-diaminopyridinium 4-nitrophenolate 4-nitrophenol (DAPNP) | Orthorhombic | SHG efficiency 11.5 times that of urea; THz emission. | researchgate.netnycu.edu.tw |

| 2,6-diaminopyridinium dihydrogen phosphate | - | Strong fluorescence properties. | acs.org |

| bis(2,6-diaminopyridinium) hydrogen phthalate nitrate monohydrate | Monoclinic / Cc | Exhibits second and third-order nonlinearity. | researchgate.net |

Environmental Remediation and Separation Technologies

The unique chemical structure of 2,6-diaminopyridine and its derivatives makes them valuable in various environmental remediation and separation technologies. Their ability to form stable complexes with metal ions is a key attribute exploited in these applications.

Removal of Heavy Metal Ions from Aqueous Solutions

The presence of two amino groups on the pyridine ring allows 2,6-diaminopyridine to act as an effective ligand for chelating heavy metal ions. This property has been harnessed for the removal of toxic metals from contaminated water sources.

Detailed Research Findings:

Researchers have investigated the use of 2,6-diaminopyridine in different forms for heavy metal ion removal. For instance, it has been used as a carrier in polymer inclusion membranes (PIMs) and as an extractant in solvent extraction processes for the recovery of copper(II) and zinc(II) ions from aqueous solutions. deswater.com In solvent extraction, the percentage of metal ion removal was found to be dependent on the concentration of 2,6-diaminopyridine in the organic phase, with the highest extraction percentages reaching 83.53% for copper(II) and 93.12% for zinc(II). deswater.com When incorporated into a PIM, the highest recovery factor after 24 hours was 72.81% for copper(II) and 93.65% for zinc(II). deswater.com

Derivatives of 2,6-diaminopyridine have also shown significant promise. For example, 2,6-bis(4-methoxybenzoyl)-diaminopyridine has been demonstrated as an excellent extractant, achieving over 99% recovery for noble metal ions such as Au(III), Ag(I), Pd(II), and Pt(II) in solvent extraction processes. mdpi.comnih.govnih.gov The efficiency of this derivative as a carrier in polymer membranes was also notable, with removal percentages of 94.89% for Ag(I), 63.46% for Au(III), 38.99% for Pt(II), and 23.82% for Pd(II) after 24 hours. mdpi.comnih.gov

Furthermore, chitosan (B1678972) modified with 2,6-diaminopyridine and polyamines has been successfully used for the adsorptive removal of Hg(II) ions from aqueous solutions. researchgate.net This modification significantly enhances the adsorption capacity for mercury compared to pristine chitosan. researchgate.net The adsorption process is influenced by factors such as pH, with maximum removal occurring at pH values above 4.0. researchgate.net

| Metal Ion | Method | Carrier/Extractant | Removal/Recovery Efficiency (%) |

| Copper(II) | Solvent Extraction | 2,6-Diaminopyridine | 83.53 |

| Zinc(II) | Solvent Extraction | 2,6-Diaminopyridine | 93.12 |

| Copper(II) | Polymer Inclusion Membrane | 2,6-Diaminopyridine | 72.81 (Recovery Factor) |

| Zinc(II) | Polymer Inclusion Membrane | 2,6-Diaminopyridine | 93.65 (Recovery Factor) |

| Au(III) | Solvent Extraction | 2,6-bis(4-methoxybenzoyl)-diaminopyridine | >99 |

| Ag(I) | Solvent Extraction | 2,6-bis(4-methoxybenzoyl)-diaminopyridine | >99 |

| Pd(II) | Solvent Extraction | 2,6-bis(4-methoxybenzoyl)-diaminopyridine | >99 |

| Pt(II) | Solvent Extraction | 2,6-bis(4-methoxybenzoyl)-diaminopyridine | >99 |

| Ag(I) | Polymer Membrane | 2,6-bis(4-methoxybenzoyl)-diaminopyridine | 94.89 |

| Au(III) | Polymer Membrane | 2,6-bis(4-methoxybenzoyl)-diaminopyridine | 63.46 |

| Pt(II) | Polymer Membrane | 2,6-bis(4-methoxybenzoyl)-diaminopyridine | 38.99 |

| Pd(II) | Polymer Membrane | 2,6-bis(4-methoxybenzoyl)-diaminopyridine | 23.82 |

| Hg(II) | Adsorption | Polyamine-co-2,6-diaminopyridine modified Chitosan | Significant improvement over pristine chitosan |

Selective Separation of Metal Ions using 2,6-Diaminopyridine Carriers

The ability of 2,6-diaminopyridine and its derivatives to selectively bind with specific metal ions makes them valuable as carriers in separation technologies. This selectivity is crucial for recovering valuable metals or removing specific toxic metals from a mixture.

Detailed Research Findings:

The selectivity of 2,6-diaminopyridine-based carriers has been explored in various separation systems. For instance, in polymer inclusion membranes, 2,6-diaminopyridine has been used to separate copper(II) and zinc(II) ions. deswater.com The difference in recovery factors suggests a degree of selectivity between these two ions.

Derivatives of 2,6-diaminopyridine have demonstrated enhanced selectivity. For example, 2,6-bis((benzoyl-R)amino)pyridine derivatives (where R = H, 4-Me, and 4-NMe2) have been used for the selective removal of Cu(II), Ni(II), Co(II), and Zn(II) ions. nih.govmdpi.com The effectiveness of these compounds as extractants and carriers depends on both the structure of the derivative and the properties of the metal ion. mdpi.com Spectrophotometric studies have confirmed that these derivatives form stable complexes with the metal ions, which is a prerequisite for their use in separation processes. nih.govmdpi.com

The application of 2,6-bis(4-methoxybenzoyl)-diaminopyridine in solvent extraction has shown remarkable efficiency in separating noble metals. mdpi.comnih.gov This compound acts as an excellent extractant for Au(III), Ag(I), Pd(II), and Pt(II), allowing for their selective recovery from aqueous solutions. mdpi.comnih.gov The high recovery rates of over 99% for all these metals underscore its potential in hydrometallurgical applications. mdpi.comnih.gov

Chemical Research and Building Block Utility

2,6-Diaminopyridine sulfate serves as a versatile building block in organic synthesis, particularly for the creation of more complex molecules with specific functions.

Synthesis of Nitrogen-Containing Heterocycles

The presence of two reactive amino groups and a pyridine nitrogen atom makes 2,6-diaminopyridine a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. smolecule.com

Detailed Research Findings:

2,6-Diaminopyridine is a key intermediate in the synthesis of a variety of heterocyclic systems. For example, it has been used to synthesize trifluoromethyl-containing 2-amino-7-alkyl(aryl/heteroaryl)-1,8-naphthyridines and their fused cycloalkane analogues through condensation reactions. mdpi.com It is also a precursor in the synthesis of certain dyes. ekb.egresearchgate.net The reaction of 2,6-diaminopyridine with isatin (B1672199) derivatives leads to the formation of Schiff bases, which can be further cyclized to create complex heterocyclic structures. innovareacademics.in Additionally, it is used in the synthesis of rhodamine-coupled derivatives for metal ion sensing. acs.org

Intermediate in Organic Synthesis

Beyond the synthesis of heterocycles, this compound is a crucial intermediate in a wide range of organic reactions. smolecule.comguidechem.com

Detailed Research Findings:

The amino groups of 2,6-diaminopyridine can be readily functionalized, allowing for the introduction of various substituents. For instance, it can be reacted with benzoyl chloride derivatives to form 2,6-bis((benzoyl-R)amino)pyridine compounds. nih.gov The compound is also a common intermediate in the production of aromatic azo chromophores used in the dye and pigment industry. nih.gov The traditional Chichibabin reaction, involving the reaction of pyridine with sodium amide, is a classic method to produce 2,6-diaminopyridine, which can then be converted to its sulfate salt. smolecule.com

Future Research Directions and Unexplored Avenues

Development of Novel 2,6-Diaminopyridine (B39239) Sulfate (B86663) Derivatives with Enhanced Properties

The core structure of 2,6-Diaminopyridine offers a fertile ground for the synthesis of new derivatives with tailored properties. Future research will focus on the strategic modification of the pyridine (B92270) ring and its amino groups to enhance or introduce novel functionalities. The synthesis of such derivatives can be achieved through various established and emerging chemical reactions. nih.govmdpi.com For instance, reactions with benzoyl chloride derivatives or ethyl 4-(dimethylamino)benzoate (B8555087) can yield new compounds with potentially enhanced capabilities for metal ion extraction. mdpi.com

A significant area of interest lies in the development of derivatives with enhanced biological activity. By introducing different substituents, researchers aim to create compounds with potent antimicrobial, anticancer, or enzyme-inhibiting properties. google.cominnovareacademics.ininnovareacademics.in The synthesis of Schiff bases from 2,6-diaminopyridine and isatin (B1672199) derivatives has already shown promising antimicrobial activity, suggesting a rich field for further exploration. innovareacademics.ininnovareacademics.in

Furthermore, the synthesis of rhodamine-coupled 2,6-diaminopyridine derivatives has demonstrated potential in the development of fluorescent and colorimetric sensors for metal ions. nih.gov Future work will likely involve fine-tuning these structures to improve selectivity and sensitivity for specific ions of biological or environmental importance. nih.gov

Table 1: Examples of 2,6-Diaminopyridine Derivatives and Their Potential Applications

| Derivative Class | Synthetic Precursors | Potential Applications |

| Benzoyl Derivatives | 2,6-Diaminopyridine, Benzoyl chloride derivatives | Metal ion extraction |

| Schiff Bases | 2,6-Diaminopyridine, Isatin derivatives, Benzaldehyde | Antimicrobial agents, Anticancer agents |

| Rhodamine Conjugates | 2,6-Diaminopyridine, Rhodamine B | Fluorescent metal ion sensors |

| Polyurea Polymers | 2,6-Diaminopyridine, 4,4-Methylene diphenyl diisocyanates (MDI) | Electrocatalysts |

Exploration of Advanced Catalytic Applications

The inherent coordinating properties of the nitrogen atoms in the 2,6-diaminopyridine structure make it an excellent ligand for the development of novel catalysts. Future research is geared towards exploring its use in a wider range of advanced catalytic applications.

One promising avenue is the use of 2,6-diaminopyridine in the synthesis of single-atom catalysts (SACs). wiley.com These catalysts, which feature isolated metal atoms dispersed on a support material, offer high efficiency and selectivity. The polymerization of 2,6-diaminopyridine can create a nitrogen-rich matrix capable of stabilizing single metal atoms, such as cobalt, for use in selective oxidation reactions. wiley.com Similarly, a framework derived from 2,6-diaminopyridine and cyanuric chloride has been used to anchor single palladium atoms for applications in C-C coupling and borylation reactions. acs.org

Furthermore, metal complexes of Schiff bases derived from 2,6-diaminopyridine are being investigated for their catalytic performance in various reactions, including the oxidative bleaching of hydrogen peroxide. researchgate.net The development of such coordination compounds opens up possibilities for creating catalysts with tunable activity and selectivity for specific industrial processes. researchgate.net

Integration of 2,6-Diaminopyridine Sulfate into Nanomaterials and Hybrid Systems

The integration of this compound into nanomaterials and hybrid systems represents a significant frontier in materials science. The unique properties of this compound can be harnessed to create functional materials with applications in catalysis, sensing, and environmental remediation.

Researchers are exploring the use of 2,6-diaminopyridine in the synthesis of nitrogen-doped carbon materials. For instance, C,N-codoped TiO2 with a nitrogen-doped carbon coating derived from 2,6-diaminopyridine has shown potential for visible light-induced photocatalytic hydrogen evolution. acs.org Additionally, 2,6-diaminopyridine-based polymers have been used to create Co, N-doped carbon (Co-N-C) materials that act as efficient electrocatalysts for the oxygen reduction reaction (ORR) in anion exchange membrane fuel cells. mdpi.com

The ability of 2,6-diaminopyridine to form stable complexes with metal ions is also being leveraged in the development of hybrid materials for environmental applications. For example, a novel sulfur-containing 2,6-diaminopyridine-based polymer has been incorporated into polyethersulfone membranes for the effective removal of mercury (II) ions and dye pollutants from water. researchgate.net The development of such hybrid systems, where the organic component provides specific functionality and the inorganic component provides structural support, is a key area for future research.

Comprehensive Theoretical and Computational Studies of Complex Systems

To unlock the full potential of this compound and its derivatives, a deep understanding of their structural, electronic, and reactive properties is essential. Comprehensive theoretical and computational studies, such as those employing Density Functional Theory (DFT), are crucial for elucidating these characteristics at the molecular level. researchgate.net

DFT calculations can be used to optimize the geometry of 2,6-diaminopyridine-containing compounds and to predict their vibrational spectra (infrared and Raman), which can then be compared with experimental data for structural validation. researchgate.netresearchgate.net Such studies have been successfully applied to understand the crystal structure and vibrational properties of bis(2,6-diaminopyridinium) sulfate monohydrate. researchgate.net

Furthermore, computational methods can provide insights into the electronic properties of these systems, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are critical for understanding their reactivity and potential applications in areas like non-linear optics and catalysis. researchgate.net Molecular dynamics simulations can also be employed to study the interactions of these compounds with other molecules, such as their binding to biological targets or their role in the formation of self-assembled structures. nih.gov

Table 2: Key Parameters from Theoretical Studies of 2,6-Diaminopyridine Systems

| Computational Method | Investigated Properties | Significance |

| Density Functional Theory (DFT) | Optimized geometry, Vibrational frequencies, Electronic properties (HOMO/LUMO) | Structural validation, Prediction of reactivity and optical properties researchgate.netresearchgate.net |

| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra | Understanding optical properties researchgate.net |

| Molecular Dynamics (MD) | Intermolecular interactions, Binding affinities | Elucidating mechanisms of action and self-assembly nih.gov |

Sustainable Synthesis and Green Chemistry Approaches in Production

In line with the growing global emphasis on environmental sustainability, future research will increasingly focus on developing green chemistry approaches for the production of this compound and its derivatives. jocpr.comijnc.irmdpi.comresearchgate.net The principles of green chemistry aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency in chemical processes. jocpr.commdpi.com